Altemicidin

描述

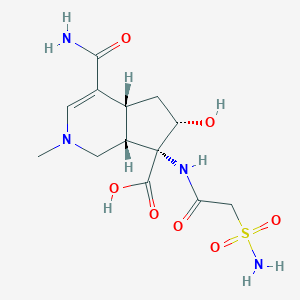

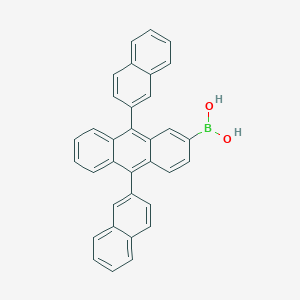

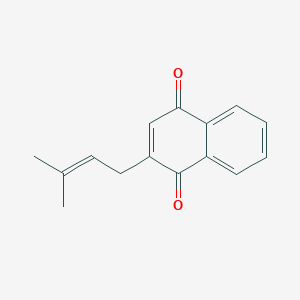

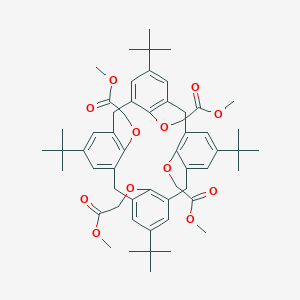

Altemicidin is a compound of interest due to its acaricidal and antitumor properties. It was first isolated from the actinomycete strain Streptomyces sioyaensis SA-1758, which was collected from sea mud in Miyagi Prefecture, Japan. The molecular formula of altemicidin has been determined to be C13H20N4O7S, and it has been identified as a monoterpene alkaloid with a unique sulfonamide group. Although it does not exhibit broad antimicrobial activity, it does inhibit Xanthomonas strains and shows significant anti-brine shrimp activity, indicating potential as an insecticidal and acaricidal antibiotic .

Synthesis Analysis

The synthesis of altemicidin has been a subject of interest due to its complex structure and bioactivity. One approach to synthesizing the key intermediate for altemicidin involved starting with a bicyclo[3.3.0] framework, which was obtained through an intramolecular C-H insertion reaction. A Curtius rearrangement was then employed to construct the beta-hydroxyl alpha-disubstituted-alpha-amino acid structure, and the synthesis of vinylogous urea was achieved using hydrolysis of a nitrile intermediate . Another synthetic strategy reported includes a dearomative pyridinium addition and dipolar cycloaddition sequence to install the quaternary amine moiety, followed by a chemoselective molybdenum-mediated double reduction to establish the azaindane nucleus . The total synthesis of altemicidin was achieved by leveraging a pyridine dearomatization/cycloaddition strategy, which led to the development of a concise pathway to the bicyclic azaindane core of altemicidin .

Molecular Structure Analysis

The structure of altemicidin has been elucidated using a combination of spectroscopic methods and X-ray crystallographic analysis. It was determined to be (1R,2S,3aR,7aS)-4-carbamoyl-2-hydroxy-6-methyl-1-(sulfamoylacetamido)-2,3,3a,6,7,7a-hexahydro-6-azaindene-1-carboxylic acid. The relative structure was determined by NMR spectroscopic analysis, which included 1H, 13C, 1H-1H, HMQC, and HMBC spectra .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of altemicidin are complex and require precise control over the functional groups present on the molecule. The synthesis involves a series of chemoselective transformations, including dearomatization, cycloaddition, and reduction reactions. The dearomative pyridinium addition and dipolar cycloaddition sequence were key steps in installing the quaternary amine moiety, while the molybdenum-mediated double reduction was crucial for establishing the azaindane nucleus .

Physical and Chemical Properties Analysis

Altemicidin's physical and chemical properties are indicative of its potential as a bioactive compound. It has been purified using column chromatography techniques, and its molecular formula was determined through elemental analysis, mass spectrometry, and 13C NMR spectroscopy. The presence of a sulfonamide group within its structure contributes to its unique chemical properties and its biological activity, particularly its acaricidal and antitumor effects .

科学研究应用

Altemicidin的结构和化学性质

Altemicidin被确定为一种新的杀螨和抗肿瘤剂,其结构确定为(1R,2S,3aR,7aS)-4-羰胺基-2-羟基-6-甲基-1-(磺胺基乙酰胺基)-2,3,3a,6,7,7a-六氢-6-氮杂吲哚-1-羧酸。这种单萜生物碱的结构是通过其衍生物的光谱和X射线晶体学分析来阐明的(Takahashi et al., 1989)。额外的核磁共振光谱分析,包括各种脉冲实验,进一步澄清了其相对结构(Takahashi et al., 1991)。

Altemicidin在合成化学中的应用

Altemicidin复杂的化学结构激发了合成化学研究。一个显著的方法包括通过去芳构吡啶加成和偶极环加成序列来安装季铵基团,以及钼介导的双还原来创建氮杂吲哚核(Magnani & Maimone, 2021)。另一项研究实现了用于altemicidin的关键中间体的立体选择性合成,利用了一个双环[3.3.0]框架和一个Curtius重排(Kan et al., 2008)。

生物活性和应用

Altemicidin的生物活性延伸到杀螨和抗肿瘤特性。它最初是从Sioya链霉菌中鉴定出来的,并对革兰氏阴性菌株具有活性(Takahashi et al., 1989)。此外,altemicidin类似物已被研究作为tRNA合成酶的抑制剂,对抗菌活性具有影响(Banwell et al., 2000)。使用计算机分子对接研究评估了其与癌症药物靶蛋白的相互作用,表明在癌症治疗中具有潜力(Lankapalli & Kannabiran, 2013)。

属性

IUPAC Name |

(4aR,6S,7R,7aS)-4-carbamoyl-6-hydroxy-2-methyl-7-[(2-sulfamoylacetyl)amino]-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyridine-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O7S/c1-17-3-7(11(14)20)6-2-9(18)13(12(21)22,8(6)4-17)16-10(19)5-25(15,23)24/h3,6,8-9,18H,2,4-5H2,1H3,(H2,14,20)(H,16,19)(H,21,22)(H2,15,23,24)/t6-,8+,9-,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZRFZUPFQKSXPV-VPFIQFBESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2C(CC(C2(C(=O)O)NC(=O)CS(=O)(=O)N)O)C(=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C[C@@H]2[C@@H](C[C@@H]([C@]2(C(=O)O)NC(=O)CS(=O)(=O)N)O)C(=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20925120 | |

| Record name | 6-Hydroxy-7-({[(1-hydroxy-2-sulfamoylethylidene)amino]oxy}carbonyl)-2-methyl-2,4a,5,6,7,7a-hexahydro-1H-cyclopenta[c]pyridine-4-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20925120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Altemicidin | |

CAS RN |

125399-82-8 | |

| Record name | (4aR,6S,7R,7aS)-4-(Aminocarbonyl)-7-[[2-(aminosulfonyl)acetyl]amino]-2,4a,5,6,7,7a-hexahydro-6-hydroxy-2-methyl-1H-cyclopenta[c]pyridine-7-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125399-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Altemicidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125399828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Hydroxy-7-({[(1-hydroxy-2-sulfamoylethylidene)amino]oxy}carbonyl)-2-methyl-2,4a,5,6,7,7a-hexahydro-1H-cyclopenta[c]pyridine-4-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20925120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALTEMICIDIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39E2X82JVD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-3-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-2-propenenitrile](/img/structure/B151965.png)